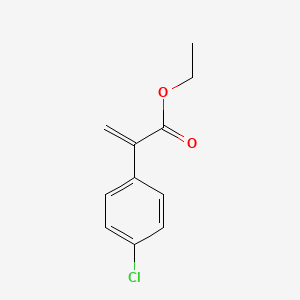

Ethyl 2-(4-chlorophenyl)acrylate

Description

Theoretical Frameworks and Significance within Substituted Acrylate (B77674) Chemistry

Substituted acrylates, such as Ethyl 2-(4-chlorophenyl)acrylate, are pivotal in organic synthesis and polymer chemistry. The reactivity of the acrylate's vinyl group is influenced by its α-substituents, a principle that has been historically leveraged in monomer design. researchgate.net The presence of the 4-chlorophenyl group in this compound enhances its reactivity, making it a useful component in various chemical syntheses, including polymerization processes. cymitquimica.com

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to calculate the kinetics of free-radical polymerization for various α-substituted acrylates. ugent.be These computational approaches help in understanding the propagation kinetics and tacticity of the resulting polymers. ugent.beyok.gov.tr The unique electronic and hydrophobic properties imparted by the 4-chlorophenyl group, combined with the hydrogen bonding potential of other functional groups, make these compounds subjects of interest for creating materials with specific properties. ontosight.ai

Historical Context of Related Phenylacrylate Derivatives in Organic Synthesis

The journey of phenylacrylate derivatives in organic synthesis is marked by the development of key carbon-carbon bond-forming reactions. The Baylis-Hillman reaction, first reported in 1972, provides a method for reacting aldehydes with activated alkenes like acrylates to form densely functionalized molecules. nih.govwikipedia.org This reaction, known for its high atom economy and mild reaction conditions, has been extensively used in the synthesis of complex molecules, including heterocycles. wikipedia.orgresearchgate.net

Another significant reaction is the Knoevenagel condensation, discovered in 1894, which involves the reaction of aldehydes or ketones with active methylene (B1212753) compounds to form α,β-unsaturated compounds. tandfonline.comsphinxsai.com This reaction has been widely applied in the synthesis of various derivatives, including stilbenes and coumarins. nih.govorganic-chemistry.org More recent advancements have focused on developing greener and more efficient protocols for these reactions, including the use of organocatalysts and solvent-free conditions. tandfonline.comrsc.orgrsc.org

Methodological Approaches for Investigating Chemical Entities of This Class

The investigation of substituted acrylates like this compound employs a range of methodological approaches to characterize their structure, reactivity, and potential applications.

Synthesis and Reaction Development: The synthesis of these compounds often involves well-established organic reactions. The Baylis-Hillman reaction , for instance, is a powerful tool for creating complex molecular architectures from simple starting materials. wikipedia.org It involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.org The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used to produce unsaturated products. tandfonline.comorganic-chemistry.org Research in this area focuses on optimizing reaction conditions, exploring new catalysts (including organocatalysts and bifunctional catalysts), and expanding the substrate scope. rsc.orgrsc.org

Spectroscopic and Crystallographic Analysis: The structural elucidation of newly synthesized compounds is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the molecular structure. nih.govnih.govscielo.org.za For crystalline compounds, single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and intermolecular interactions. scielo.org.zaresearchgate.net

Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), play a significant role in understanding the electronic properties and reaction mechanisms of substituted acrylates. ugent.beyok.gov.tr These computational studies can predict reaction kinetics, stereoselectivity, and the influence of different substituents on reactivity, guiding experimental design. ugent.be

Polymerization Studies: The polymerization behavior of acrylate monomers is a key area of investigation. Techniques are used to study the kinetics of polymerization, including the effects of initiators and chain transfer agents. researchgate.netprepchem.com The resulting polymers are characterized for their molecular weight, thermal properties, and potential applications in materials science. researchgate.netspecialchem.com

Overview of Research Trajectories and Unaddressed Gaps for this compound

Current research on this compound and related compounds is directed towards several key areas. There is a continuous effort to develop more efficient and environmentally friendly synthetic methods, including the use of novel catalysts and green reaction media. tandfonline.comrsc.org The exploration of the polymerization of these monomers to create new materials with tailored properties is an active field. ontosight.aicymitquimica.com Furthermore, some acrylate derivatives are being investigated for their potential biological activities, suggesting avenues for pharmaceutical and agrochemical applications. ontosight.aiontosight.ainih.gov

However, there remain unaddressed gaps in the research. While the synthesis and basic characterization of this compound are established, a comprehensive understanding of its reactivity in a wider range of chemical transformations is still needed. Detailed kinetic and mechanistic studies for its various reactions are not always available. Furthermore, while there is interest in the biological potential of similar compounds, specific and in-depth biological evaluations of this compound itself are limited in the public domain. The long-term stability and degradation pathways of polymers derived from this monomer also represent an area for further investigation.

Structure

3D Structure

Properties

CAS No. |

101492-44-8 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |

InChI Key |

LPWDPZHTBYYJTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 4 Chlorophenyl Acrylate and Analogous Structures

Catalytic Strategies in the Esterification and Acrylate (B77674) Formation

The formation of the ethyl ester group and the acrylate double bond is often achieved through catalytic processes that enhance reaction rates and selectivity. These strategies are broadly classified into homogeneous, heterogeneous, and organocatalytic systems.

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional and effective method for esterification. In the context of acrylate synthesis, this typically involves the use of strong mineral or organic acids.

Acid-Catalyzed Esterification (Fischer-Speier): The direct esterification of an acrylic acid precursor with ethanol is a primary route. researchgate.netresearchgate.net Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA) are widely used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. researchgate.net The reaction is reversible, and to drive it towards the product, water is typically removed as it forms, often through azeotropic distillation. For instance, the synthesis of ethyl acrylate from acrylic acid and ethanol is effectively catalyzed by sulfuric acid. researchgate.net

Transition Metal Catalysis: Homogeneous transition metal catalysts have been explored for novel acrylate synthesis routes. One such approach involves the nickel-catalyzed coupling of ethylene and carbon dioxide (CO₂) in the presence of a base to form acrylates. researchgate.net While not a direct route to the title compound, this methodology represents a modern approach to constructing the acrylate backbone from fundamental building blocks. Another method involves the hydrocarboxylation of acetylene with carbon monoxide, catalyzed by nickel-copper homogeneous systems. acs.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

Solid Acid Catalysts: A variety of solid acid materials are effective for acrylate esterification. These include cation-exchange resins (e.g., Amberlyst-15) and solid acidic silica-alumina cracking catalysts. wikipedia.orggoogle.com These materials provide acidic sites on a solid support, facilitating the esterification reaction under conditions that are often milder and less corrosive than those using strong mineral acids. researchgate.net The industrial preparation of acrylates from acrylic acid and lower alcohols frequently employs acidic heterogeneous catalysts at temperatures between 100–120 °C. wikipedia.org

Continuous Flow Processes: Heterogeneous catalysis is particularly well-suited for continuous flow systems. An efficient laboratory-scale continuous flow process for synthesizing (meth)acrylate monomers has been developed, reacting (meth)acryloyl chloride with alcohols. rsc.org While this method uses an acid chloride precursor, it highlights the potential for developing safe, efficient, and scalable heterogeneous processes for producing functionalized acrylates with minimal side products. rsc.org

Selenium-Based Catalysts: Selenium-containing catalysts have shown efficacy in the one-step synthesis of acrylic acid and its esters from acrolein via oxidative esterification. openreviewhub.orgmaastrichtuniversity.nl A selenium-modified microgel catalyst, in particular, has demonstrated high yields for methyl acrylate in a methanol medium. openreviewhub.org By changing the alcohol used as the solvent, this method can be adapted for the synthesis of other acrylate esters under mild conditions. maastrichtuniversity.nl

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. This field has provided innovative methods for polymer synthesis and modification that can be conceptually applied to monomer synthesis.

N-Heterocyclic Carbenes (NHCs): NHCs have been identified as efficient catalysts for the group transfer polymerization (GTP) of acrylate monomers. rsc.org While primarily used for polymerization, the principles of activating the monomer can inform synthetic strategies.

Amidine and Guanidine Bases: Strong, non-nucleophilic organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used to catalyze acyl substitution reactions, including the transesterification of polyacrylates. researchgate.netresearchgate.net This demonstrates the potential for using organobases to facilitate the formation of acrylate esters from other esters via transesterification with ethanol.

The following table summarizes representative catalytic systems for acrylate formation.

| Catalysis Type | Catalyst Example | Reaction | Key Features |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | Fischer Esterification | High efficiency, corrosive, difficult to separate. researchgate.net |

| Heterogeneous | Cation-Exchange Resin | Esterification | Easily separable, reusable, less corrosive. wikipedia.org |

| Organocatalytic | TBD (a strong base) | Transesterification | Metal-free, high selectivity. researchgate.netresearchgate.net |

Precursor Design and Chemical Transformations for Acrylate Construction

The synthesis of Ethyl 2-(4-chlorophenyl)acrylate often involves the construction of the carbon-carbon double bond. This is typically achieved through condensation or olefination reactions starting from a carbonyl precursor, namely 4-chlorobenzaldehyde (B46862).

Knoevenagel Condensation Pathways and Variants

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org

The synthesis of this compound analogs via this pathway would involve the reaction of 4-chlorobenzaldehyde with an active methylene compound like ethyl cyanoacetate or diethyl malonate. The reaction is typically catalyzed by a mild base such as piperidine (B6355638) or an ammonium salt. wikipedia.orgscielo.org.mx The initial addition product undergoes dehydration, often spontaneously, to yield the α,β-unsaturated product. wikipedia.org For example, the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate using diisopropylethylammonium acetate (DIPEAc) as a catalyst produces Ethyl 2-cyano-3-(4-chlorophenyl)acrylate in high yield (94%). scielo.org.mxresearchgate.net Subsequent removal of the cyano group, if not desired in the final structure, would be necessary.

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the solvent and is employed when one of the activating groups on the methylene component is a carboxylic acid, such as malonic acid. This variant is often accompanied by decarboxylation. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a highly reliable and stereoselective means of converting carbonyl compounds into alkenes.

The Wittig Reaction: This reaction utilizes a phosphonium ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.orglumenlearning.com To synthesize this compound, 4-chlorobenzaldehyde would be treated with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et). This ylide is prepared by deprotonating the corresponding phosphonium salt with a base. lumenlearning.com The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the desired acrylate and triphenylphosphine (B44618) oxide. udel.edu The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-alkene isomer. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.org The synthesis would involve reacting 4-chlorobenzaldehyde with the carbanion generated from deprotonating triethyl phosphonoacetate with a suitable base (e.g., NaH, DBU). wikipedia.orgrsc.org The HWE reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene with high preference. wikipedia.orgresearchgate.net The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl)phosphonates, can be employed to achieve high Z-selectivity. mdpi.com

The table below outlines precursor strategies for constructing the acrylate backbone.

| Reaction | Carbonyl Precursor | Acrylate Precursor | Typical Product Stereochemistry |

|---|---|---|---|

| Knoevenagel Condensation | 4-chlorobenzaldehyde | Ethyl Cyanoacetate | Often mixture, but stable isomer predominates. wikipedia.org |

| Wittig Reaction | 4-chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Predominantly (E)-isomer with stabilized ylides. organic-chemistry.org |

| Horner-Wadsworth-Emmons | 4-chlorobenzaldehyde | Triethyl phosphonoacetate | Highly selective for (E)-isomer. wikipedia.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com The synthesis of this compound and its analogs frequently employs the Heck reaction, which couples an unsaturated halide with an alkene. wikipedia.org Other notable palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are also instrumental in synthesizing a wide array of analogous acrylate structures. wikipedia.orgwikipedia.org

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the reaction of an aryl or vinyl halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org For the synthesis of this compound, this typically involves coupling 4-chlorophenyl halide (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene) with ethyl acrylate. The catalytic cycle generally proceeds through a Pd(0)/Pd(II) cycle. wikipedia.org Common catalysts include palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and palladacycles, often in conjunction with phosphine ligands. mdpi.comwikipedia.org

The Suzuki reaction is another powerful tool that couples an organoboron compound with an organohalide. mdpi.comuwindsor.ca While not the most direct route to this compound itself, it is highly relevant for creating analogous structures. For instance, an arylboronic acid could be coupled with a halo-substituted acrylate. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and the low toxicity of the boron-containing byproducts. uwindsor.ca

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This method is particularly useful for synthesizing alkynyl-substituted acrylates, which are valuable precursors for more complex molecules. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

These palladium-catalyzed methods offer a versatile and efficient platform for the synthesis of a broad range of substituted acrylates, allowing for the introduction of diverse functionalities.

Optimization of Reaction Conditions and Selectivity in Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of palladium-catalyzed cross-coupling reactions by affecting catalyst solubility, stability, and reactivity. whiterose.ac.ukrsc.org Solvents play a role in activating precatalysts, stabilizing organometallic intermediates, and modulating the activity of bases. whiterose.ac.uknih.gov

In the context of the Heck reaction for synthesizing acrylate derivatives, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and N-methylpyrrolidone (NMP) are commonly employed. nih.gov The polarity of the solvent can influence the reaction pathway and selectivity. For example, in some palladium-catalyzed couplings, polar solvents can stabilize charged intermediates, leading to different selectivity compared to nonpolar solvents like toluene or THF. nih.gov The reaction kinetics are also heavily dependent on the solvent, which can affect the rate of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

| Solvent | Typical Effect on Reaction Rate/Selectivity | Reference |

| N,N-Dimethylformamide (DMF) | Often promotes high yields and good selectivity in Heck reactions. nih.gov | nih.gov |

| Acetonitrile | Can influence selectivity, sometimes favoring different products compared to nonpolar solvents. nih.gov | nih.gov |

| Toluene | A common nonpolar solvent; selectivity may differ from polar solvents. nih.gov | nih.gov |

| Water | Used in "green" synthesis protocols, often with water-soluble catalysts. organic-chemistry.org | organic-chemistry.org |

| Ionic Liquids | Can act as both solvent and catalyst stabilizer, allowing for catalyst recycling. wikipedia.org | wikipedia.org |

Temperature and Pressure Parameters in Synthetic Design

Temperature is a critical parameter that governs reaction rates and can influence product distribution. For many palladium-catalyzed reactions, including the synthesis of cinnamic esters (structurally related to the target compound), temperatures can range from room temperature to well over 100°C. google.comgoogle.com

Elevated temperatures are often required to drive the reaction to completion, particularly when using less reactive aryl chlorides. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts. For instance, in the synthesis of cinnamic esters, temperatures are often controlled between 120°C and 170°C. google.com

Pressure is generally less of a critical parameter for these reactions when conducted in the liquid phase at atmospheric pressure. google.com However, in certain industrial processes or when volatile reactants are used, the reaction may be carried out in a sealed vessel (autoclave) under elevated pressure to maintain the concentration of reactants in the solution and increase the reaction rate. wikipedia.org

| Parameter | General Range | Effect on Synthesis |

| Temperature | 25°C - 170°C | Affects reaction rate, catalyst stability, and byproduct formation. google.comuns.ac.id |

| Pressure | Atmospheric to several bars | Can be used to contain volatile reagents or increase reaction rates. wikipedia.org |

Yield Enhancement and Stereochemical Control

Maximizing the yield of the desired product while controlling its stereochemistry is a primary goal in synthetic design. The Heck reaction, for example, is known for its excellent trans selectivity in the formation of substituted alkenes. organic-chemistry.org

Several strategies can be employed to enhance yield:

Ligand Selection: The choice of ligand coordinated to the palladium center is crucial. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve catalyst activity and stability, leading to higher yields. mdpi.comresearchgate.net

Base Selection: The base plays a key role in regenerating the active Pd(0) catalyst. libretexts.org Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate or sodium acetate. wikipedia.org The choice of base can impact both yield and reaction time.

Catalyst Loading: While lower catalyst loading is desirable for cost and environmental reasons, optimizing the amount of palladium catalyst is necessary to achieve a high conversion rate in a reasonable time. organic-chemistry.org

Stereochemical control, particularly achieving high enantioselectivity in asymmetric syntheses, is a more complex challenge. In the context of the Heck reaction, chiral ligands such as BINAP can be used to induce asymmetry, leading to the formation of chiral tertiary or quaternary carbon centers with high enantiomeric excess. libretexts.orgacs.org The combination of a specific chiral ligand and reaction conditions can dictate the stereochemical outcome. libretexts.org

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of fine chemicals like this compound is essential for developing sustainable and environmentally benign processes. yale.eduacs.orgnih.gov

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste: Designing syntheses to minimize the generation of waste is a primary goal. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Palladium-catalyzed cross-coupling reactions are often highly atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The use of palladium catalysts is a prime example of this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. yale.edu This has led to the development of Heck and Suzuki reactions in water, supercritical CO2, or ionic liquids. mdpi.comwikipedia.orgorganic-chemistry.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. yale.edu The development of highly active catalysts that operate under mild conditions is an active area of research. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. nih.govacs.org It can significantly reduce reaction times, improve yields, and sometimes lead to cleaner reactions compared to conventional heating methods. nih.govrsc.orgrsc.org This technique has been successfully applied to the synthesis of various acrylate derivatives. nih.gov

| Green Chemistry Approach | Application in Synthesis | Benefit |

| Use of Water as a Solvent | Performing the Heck or Suzuki reaction in an aqueous medium. organic-chemistry.orgmdpi.com | Reduces reliance on volatile organic compounds (VOCs). organic-chemistry.org |

| Microwave Irradiation | Employing microwave heating instead of conventional heating. nih.govrsc.org | Shorter reaction times, higher yields, and energy efficiency. nih.govrsc.org |

| Heterogeneous Catalysis | Using a catalyst supported on a solid matrix. mdpi.comresearchgate.net | Facilitates catalyst recovery and reuse, reducing waste. mdpi.com |

| Lowering Catalyst Loading | Developing highly active catalysts that are effective at parts-per-million (ppm) levels. organic-chemistry.org | Reduces cost and palladium waste. organic-chemistry.org |

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Ethyl 2 4 Chlorophenyl Acrylate

Mechanistic Pathways of Nucleophilic and Electrophilic Additions to the Acrylate (B77674) Moiety

The acrylate portion of Ethyl 2-(4-chlorophenyl)acrylate is an electron-deficient system, making it susceptible to nucleophilic attack. The double bond is activated by the adjacent ester group, which can stabilize a negative charge on the α-carbon through resonance.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the acrylate system. masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. researchgate.net

The mechanism involves the attack of a soft nucleophile, such as an enolate, amine, or thiolate, on the β-carbon of the acrylate. This initial addition results in the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com The driving force for this reaction is the formation of a more stable C-C or C-heteroatom single bond at the expense of a C-C double bond. masterorganicchemistry.com

The stereochemistry of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chiral catalysts. The approach of the nucleophile to the planar acrylate can occur from either face, potentially leading to a mixture of stereoisomers. The use of chiral auxiliaries or catalysts can direct the nucleophile to a specific face, resulting in an enantioselective or diastereoselective reaction.

Table 1: Examples of Michael Addition Reactions with Acrylates

| Nucleophile | Product Type | Catalyst | Reference |

| Enolate | 1,5-Dicarbonyl Compound | Base (e.g., DBU) | researchgate.net |

| Amine | β-Amino Ester | None or Base | masterorganicchemistry.com |

| Thiol | β-Thioether Ester | Base or Phosphine | rsc.org |

| Organocuprate | Alkylated Ester | N/A | masterorganicchemistry.com |

This table is generated based on general principles of Michael additions and may not represent specific reactions of this compound.

This compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The electron-withdrawing nature of the ester group in the acrylate makes it a good dienophile, facilitating the reaction with electron-rich dienes. mychemblog.com

The reaction is believed to proceed through a single, cyclic transition state without the formation of any intermediates. wikipedia.org The stereochemistry of the dienophile is retained in the product. For instance, if a trans dienophile is used, the substituents on the corresponding carbons in the cyclohexene (B86901) product will also be trans. mychemblog.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. In the case of this compound, the electron-withdrawing groups influence the orientation of the addition.

Other cycloaddition reactions, such as [3+2] cycloadditions, are also possible. mdpi.comrsc.org For example, the reaction with azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings.

Transformations Involving the Ester Moiety

The ethyl ester group of the molecule can undergo various transformations, most notably transesterification and hydrolysis.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. google.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. In a base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.

The reaction is generally reversible, and the equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture. google.com Various catalysts can be employed, including mineral acids, metal alkoxides, and enzymes. google.comgoogle.com

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chlorophenyl)acrylic acid, under either acidic or alkaline conditions. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. libretexts.org This is a reversible process, and the equilibrium lies towards the reactants unless a large excess of water is used.

Alkaline hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. libretexts.org This leads to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. libretexts.org Carboxylesterases can also be used to enzymatically hydrolyze acrylate esters. nih.gov

Aromatic Ring Functionalization and Substituent Effects on Reactivity

The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, although the chloro substituent is deactivating and ortho-, para-directing. The presence of the electron-withdrawing acrylate group further deactivates the ring towards electrophilic attack. However, under forcing conditions, further substitution on the aromatic ring is possible.

The chloro substituent on the phenyl ring has a significant electronic effect on the reactivity of the entire molecule. Its electron-withdrawing inductive effect enhances the electrophilicity of the acrylate double bond, making it more susceptible to nucleophilic attack in Michael additions and a better dienophile in Diels-Alder reactions. This effect is also transmitted to the ester group, potentially influencing the rates of hydrolysis and transesterification.

Electrophilic Aromatic Substitution Potentials

The chlorophenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the combined electron-withdrawing effects of the chlorine atom and the acrylate substituent. The chlorine atom, while deactivating through its inductive effect, is an ortho-, para-director due to the resonance effect of its lone pairs. The acrylate group at the 2-position of the ethyl chain is also deactivating towards the phenyl ring.

Consequently, forcing conditions would be required for electrophilic aromatic substitution to occur. When such reactions are initiated, substitution is expected to occur at the positions ortho and para to the chlorine atom (C2, C6, and C4, with C4 already being substituted by the acrylate group). However, the steric hindrance from the bulky acrylate substituent would likely favor substitution at the C2 and C6 positions.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally unfavorable. The chlorine atom is not activated by strongly electron-withdrawing groups in the ortho or para positions, which is a typical requirement for SNAr reactions. The acrylate group is not directly attached to the ring and its electron-withdrawing effect is not sufficient to facilitate this type of substitution under standard conditions.

However, related research on other halogenated aromatic compounds provides insights. For instance, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution preferentially occurs at the more activated position. mdpi.com For this compound, the lack of strong activation makes the direct displacement of the chlorine atom by a nucleophile a challenging transformation that would necessitate harsh reaction conditions or the use of transition-metal catalysis.

Radical and Photochemical Reactivity Pathways

The acrylate functionality in this compound makes it susceptible to radical and photochemical reactions. Acrylates are well-known monomers in radical polymerization processes. radtech.orgnoaa.gov

Radical Polymerization: In the presence of a radical initiator, this compound can undergo polymerization to form poly(this compound). The reaction proceeds via the typical steps of initiation, propagation, and termination. The presence of the 4-chlorophenyl group can influence the properties of the resulting polymer, such as its refractive index and thermal stability. specialchem.com

Photochemical Reactivity: Exposure to ultraviolet (UV) light can initiate polymerization, a process known as photopolymerization. radtech.org This is a common method for curing coatings and adhesives containing acrylate monomers. noaa.gov Furthermore, the acrylate double bond can potentially participate in [2+2] cycloaddition reactions under photochemical conditions. The chlorine atom on the phenyl ring is generally stable under these conditions, but the possibility of photochemical C-Cl bond cleavage at high energies cannot be entirely ruled out.

Chemo-, Regio-, and Stereoselectivity in Reactivity Profiles

The diverse functional groups in this compound lead to considerations of selectivity in its reactions.

Chemoselectivity: In reactions involving nucleophiles, the electrophilic nature of the acrylate double bond (via Michael addition) and the carbonyl carbon of the ester group present two potential sites for attack. The choice of nucleophile and reaction conditions will determine which site reacts preferentially. For instance, soft nucleophiles tend to favor Michael addition, while hard nucleophiles may attack the ester carbonyl.

Regioselectivity: Research has shown that derivatives of this compound can be synthesized with high regioselectivity. For example, the reaction of ethyl 3-bromo-2-(4-chlorophenyl)acrylate with various phenols results in substitution at the 3-position of the acrylate chain, demonstrating the controlled reactivity at this specific site. nih.govnih.govnih.gov

Stereoselectivity: The double bond in the acrylate moiety can exist as E/Z isomers. The synthesis of related compounds, such as Ethyl (E)-3-(4-chlorophenyl)acrylate, highlights that stereochemical control is an important aspect of the synthesis and reactivity of these molecules. tcichemicals.comnih.govtcichemicals.com Reactions involving the double bond, such as additions or polymerizations, can also lead to the formation of new stereocenters, and the stereochemical outcome would depend on the reaction mechanism and conditions.

The following table summarizes the reactivity profile of this compound:

| Reaction Type | Reactivity Profile | Selectivity Considerations |

| Electrophilic Aromatic Substitution | Deactivated ring, requires forcing conditions. | Ortho-, para-directing (relative to Cl), with steric hindrance from the acrylate group. |

| Nucleophilic Aromatic Substitution | Generally unfavorable on the chlorophenyl ring without activation. | N/A under standard conditions. |

| Radical Polymerization | Susceptible to polymerization initiated by radicals. | Head-to-tail polymerization is typical for acrylates. |

| Photochemical Reactions | Can undergo photopolymerization and potentially [2+2] cycloadditions. | The acrylate double bond is the primary site of reaction. |

| Nucleophilic Addition | Michael addition to the acrylate double bond and/or attack at the ester carbonyl. | Chemoselectivity depends on the nucleophile and conditions. |

| Substitution at the Acrylate Chain | Demonstrated regioselectivity at the 3-position in bromo-derivatives. nih.govnih.govnih.gov | High regioselectivity can be achieved. |

Computational and Theoretical Investigations of Ethyl 2 4 Chlorophenyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of Ethyl 2-(4-chlorophenyl)acrylate. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron and is typically localized on the more electron-rich parts of the molecule. The LUMO signifies the ability to accept an electron, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the acrylate (B77674) group significantly influences the energies and spatial distribution of these orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical results from DFT calculations and is intended for exemplary purposes.)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.258 | -7.021 |

| LUMO Energy | -0.089 | -2.422 |

| HOMO-LUMO Gap (ΔE) | 0.169 | 4.599 |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations, making them suitable for mapping potential energy surfaces and analyzing conformational landscapes.

This compound possesses several rotatable bonds, leading to various possible conformations. Ab initio calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. By systematically rotating the key dihedral angles—such as the C-C bond connecting the phenyl ring and the acrylate group, and the C-O bond of the ethyl ester—a detailed potential energy landscape can be constructed. This analysis reveals the energy barriers between different conformations and the most likely shapes the molecule will adopt under given conditions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide static pictures of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent or at a specific temperature).

For this compound, MD simulations can explore a much broader range of conformational space than static calculations alone. By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different conformational states and to calculate the probability of finding the molecule in a particular shape. This is crucial for understanding how the molecule's flexibility might influence its interaction with other molecules or its packing in a solid state.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the effects of electromagnetic radiation on the molecule's quantum states, it is possible to simulate various types of spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using methods like DFT. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the C=O stretch of the ester, the C=C stretch of the acrylate, and the C-Cl stretch of the chlorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. This is achieved by calculating the magnetic shielding tensors for each atom in the presence of an external magnetic field. These predicted shifts can then be compared to experimental NMR data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions, typically π → π* transitions within the conjugated system of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes to show typical outputs of theoretical spectroscopic predictions.)

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| IR Spectroscopy | C=O Stretching Frequency | 1725 cm-1 |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 166 ppm |

| UV-Visible (TD-DFT) | λmax (π → π*) | 285 nm |

Computational Studies on Reaction Pathways and Transition States

A significant application of computational chemistry is the investigation of chemical reaction mechanisms. For this compound, this could involve studying its polymerization, its susceptibility to nucleophilic addition at the acrylate double bond, or its hydrolysis.

By mapping the potential energy surface of a reaction, computational methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Locating the transition state structure and calculating its vibrational frequencies (one of which will be an imaginary frequency) confirms the nature of the reaction pathway. This information is vital for understanding reaction kinetics and for designing catalysts or reaction conditions to favor a desired outcome.

Solvent Effects in Theoretical Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This is an efficient way to model the general effects of a solvent on molecular properties like conformational energies and electronic structure.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. This method is often used in conjunction with Molecular Dynamics simulations to provide a realistic picture of the solvation shell around this compound and its influence on the molecule's dynamic behavior.

In Vitro Biological Activity and Mechanistic Explorations of Ethyl 2 4 Chlorophenyl Acrylate Derivatives

Exploration of Potential Molecular Targets and Biochemical Pathways In Vitro

Understanding the molecular targets and biochemical pathways through which a compound exerts its effects is fundamental to drug discovery and development. For ethyl 2-(4-chlorophenyl)acrylate derivatives, in vitro studies have begun to shed light on their potential mechanisms of action, primarily through enzyme inhibition and receptor binding assays.

Enzymes are critical regulators of biological processes, and their inhibition is a common mechanism of action for many therapeutic agents. Derivatives of (4-chlorophenyl)acrylate have been investigated for their ability to inhibit various enzymes.

One study on 3-(4-chlorophenyl)acrylic acid derivatives identified tubulin as a potential molecular target. nih.gov The most potent compound, an acrylic acid derivative 4b , not only showed significant cytotoxicity against a breast cancer cell line but also demonstrated a strong inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%. nih.gov This suggests that the antiproliferative activity of this compound may be mediated, at least in part, by its ability to disrupt microtubule dynamics, a mechanism shared by well-known anticancer agents.

In other studies, related chemical structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin (B1238610) production. nih.gov For example, certain 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives were found to be competitive inhibitors of mushroom tyrosinase. nih.gov While not direct derivatives of this compound, these findings suggest that the broader class of compounds containing a substituted phenyl ring can be designed to target specific enzymes.

Table 3: Enzyme Inhibition by a 3-(4-chlorophenyl)acrylic acid derivative

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| 4b | β-tubulin | 80.07% |

Data from a study on the antiproliferative effects of 3-(4-chlorophenyl)acrylate derivatives. nih.gov

Receptors are another major class of drug targets. The binding of a ligand to a receptor can trigger a variety of cellular responses. While direct receptor binding data for this compound is not extensively available in the provided search results, studies on related structures provide insights into potential receptor interactions.

For instance, research on derivatives of 4,5,6,7-tetrahydro-benzothiophene has identified them as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a potential drug target for inflammatory and autoimmune diseases. nih.gov This study revealed that the interaction of these compounds with the receptor could lead to either agonistic or inverse agonistic activity, depending on the specific chemical features of the molecule. nih.gov

Although these compounds are not direct acrylate (B77674) derivatives, the principles of their interaction with a nuclear receptor highlight a potential avenue of investigation for this compound derivatives. The structural motifs present in these molecules, including substituted aromatic rings, are known to be important for binding to the ligand-binding domains of nuclear receptors. Future in vitro receptor binding assays would be instrumental in determining if this compound or its derivatives interact with specific receptors to elicit a biological response.

Cellular Pathway Modulation in Cell-Free Systems

The use of cell-free systems provides a powerful platform for prototyping and optimizing biosynthetic pathways by decoupling them from cellular growth. ontosight.ai These systems allow for the modular assembly and study of metabolic pathways using crude cell lysates or purified enzymes. ontosight.ai However, based on available scientific literature, no specific studies have been reported on the use of cell-free systems to investigate the direct modulation of cellular pathways by this compound or its derivatives. Research in this specific area remains to be documented.

Cytotoxicity and Antiproliferative Activity in Cell Lines (In Vitro Context)

Derivatives of 3-(4-chlorophenyl)acrylic acid have demonstrated notable cytotoxic and antiproliferative effects against various human cancer cell lines. These activities are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.

In a study evaluating a series of 3-(4-chlorophenyl)acrylic acids and their ester derivatives, significant cytotoxicity was observed against the MDA-MB-231 human breast carcinoma cell line. nih.govnih.gov One of the most potent compounds identified was an acrylic acid derivative (compound 4b), which exhibited an IC₅₀ value of 3.24 µM. nih.govnih.govacs.org This was followed by a methyl acrylate derivative (compound 5e) with an IC₅₀ of 4.06 µM. nih.gov The presence of a carboxylate or methylate moiety appeared to be significant for the anticancer activity against MDA-MB-231 cells. nih.gov It was also noted that this acrylic acid derivative (4b) showed a higher IC₅₀ value of 23.29 µM against normal MCF-10A breast cells, suggesting some level of selectivity for cancer cells. acs.org

Similarly, another series of newly synthesized acrylate derivatives was tested against the MCF-7 breast carcinoma cell line. rsc.org These compounds showed considerable cytotoxic activity, with IC₅₀ values ranging from 2.57 to 42.08 µM. rsc.org A methyl acrylate ester (compound 6e) emerged as the most potent cytotoxic agent against MCF-7 cells, with an IC₅₀ value of 2.57 µM. rsc.org

The cytotoxic effects of these compounds are often compared to established anticancer agents. For instance, the activity of the 3-(4-chlorophenyl)acrylate derivatives was compared to Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of 3-(4-Chlorophenyl)acrylate Derivatives against MDA-MB-231 Breast Cancer Cells Data sourced from multiple studies. nih.govnih.govacs.org

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 4b | Acrylic Acid | MDA-MB-231 | 3.24 ± 0.13 | CA-4 | 1.27 ± 0.09 |

| 5e | Methyl Acrylate | MDA-MB-231 | 4.06 | CA-4 | 1.27 ± 0.09 |

| 5d | Acrylate Ester | MDA-MB-231 | 45.78 | CA-4 | 1.27 ± 0.09 |

| 4b | Acrylic Acid | MCF-10A (Normal) | 23.29 | - | - |

Table 2: In Vitro Cytotoxicity of Acrylate Derivatives against MCF-7 Breast Cancer Cells Data sourced from a study on newly synthesized acrylate derivatives. rsc.org

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 6e | Methyl Acrylate Ester | MCF-7 | 2.57 ± 0.16 | CA-4 | - |

| 6f | Acrylate Ester | MCF-7 | 3.26 | CA-4 | - |

| 5b | Acrylate Derivative | MCF-7 | 5.12 | CA-4 | - |

| 6a | Acrylate Derivative | MCF-7 | 6.74 | CA-4 | - |

| 6h | Acrylate Ester | MCF-7 | 7.08 | CA-4 | - |

Apoptosis Induction Mechanisms In Vitro

Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Several derivatives of this compound have been shown to induce apoptosis in cancer cell lines.

For example, a highly cytotoxic 3-(4-chlorophenyl)acrylic acid derivative was found to cause cellular death in MDA-MB-231 cells, as demonstrated by FACS analysis. nih.gov The induction of apoptosis is a common mechanism for compounds that target microtubules. nih.gov The disruption of tubulin polymerization can trigger the apoptotic cascade. nih.gov In one study, a methyl acrylate ester derivative was shown to activate the expression of Bax, p53, and caspase-3 in HeLa cells, which are all key mediators of apoptosis. mdpi.com Another related compound also induced apoptosis accompanied by the activation of caspase-3. nih.gov

The process of apoptosis is characterized by distinct morphological changes, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov The cholinergic neurotoxin ethylcholine aziridinium, for instance, has been shown to induce these characteristic features of apoptosis in both neuronal and non-neuronal cell lines in vitro. nih.gov

Cell Cycle Arrest Investigations In Vitro

In addition to inducing apoptosis, many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. Investigations have revealed that derivatives of this compound can induce cell cycle arrest, particularly at the G2/M phase.

A potent 3-(4-chlorophenyl)acrylic acid derivative was found to cause significant cell cycle arrest at the G2/M phase in MDA-MB-231 cells. nih.govnih.gov This effect is consistent with the compound's ability to inhibit tubulin polymerization, as microtubules are essential for the formation of the mitotic spindle during the M phase of the cell cycle. nih.gov Inhibition of tubulin polymerization by this acrylic acid derivative was significant, with a percentage inhibition of 80.07%. nih.govnih.gov

Similarly, a methyl acrylate ester derivative that was highly cytotoxic to MCF-7 cells also induced cell cycle arrest at the G2/M phase. rsc.org The percentage of cells in the G2/M phase increased from 8.20% in untreated control cells to 29.96% after treatment with the compound. rsc.org This compound also demonstrated good β-tubulin polymerization inhibition activity. rsc.org Other studies on different cytotoxic agents have also reported cell cycle arrest in the G2/M phase, often accompanied by apoptosis. mdpi.comnih.govnih.gov

Antimicrobial and Antifungal Investigations In Vitro

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have been explored for their potential in this area.

In one study, novel 1,2,4-triazole (B32235) derivatives were synthesized and screened for their biological activity. nih.gov While some derivatives showed potent antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, they were not effective against Candida albicans, Aspergillus niger, or Escherichia coli. nih.gov Specifically, a 4-chloro derivative exhibited antibacterial activity superior to streptomycin (B1217042) against S. aureus. nih.gov

Another study focused on N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives. rsc.org The synthesized compounds were tested against E. coli and S. aureus. E. coli was not sensitive to the tested compounds. rsc.org However, S. aureus was highly sensitive to some of the functionalized aminothiazole derivatives at a concentration of 0.5%. rsc.org In terms of antifungal activity, the strain Candida tenuis was slightly sensitive to two of the compounds. rsc.org

In Vitro Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is implicated in a variety of diseases, creating a need for new anti-inflammatory agents. Acrylic acid derivatives have been investigated for their potential to modulate inflammatory pathways in vitro. nih.govresearchgate.net

Studies have shown that certain acrylic acid derivatives can act as inhibitors of lipoxygenase (LOX) and cyclooxygenase-1 (COX-1), which are key enzymes in the inflammatory cascade. nih.govresearchgate.net For example, one derivative demonstrated a moderate in vitro inhibition of soybean LOX with an IC₅₀ of 100 µM, while others showed up to 75% inhibition of COX-1 at the same concentration. nih.govresearchgate.net The anti-inflammatory effects of such compounds are often linked to their ability to scavenge free radicals. nih.govresearchgate.net

The endothelium plays a significant role in the inflammatory response. nih.gov Nanoparticles based on copolymers of N-vinyl-2-pyrrolidone with acrylic acid have been evaluated for their biocompatibility and potential as carriers for anti-inflammatory drugs. nih.gov

Furthermore, the immunomodulatory effects of related heterocyclic compounds have been explored. For instance, a 1,2,4-oxadiazole (B8745197) derivative was found to induce the polarization of murine bone marrow-derived macrophages to the pro-inflammatory M1 phenotype, which is associated with anti-tumoral activity. nih.gov This was accompanied by an increase in the production of TNF-α and IL-12. nih.gov Other synthetic compounds have been shown to reduce the levels of inflammatory mediators such as COX-2, nitric oxide (NO), and TNF-α in inflamed tissues. researchgate.net

Ethyl 2 4 Chlorophenyl Acrylate As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The electron-deficient double bond in ethyl 2-(4-chlorophenyl)acrylate makes it an excellent Michael acceptor and a participant in various cycloaddition reactions, facilitating the synthesis of a wide range of heterocyclic systems.

Pyrazole (B372694) and Pyridine (B92270) Derivative Formation

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). While direct reaction of this compound with hydrazine to form pyrazoles is not extensively documented, its structure is primed for such transformations. As an α,β-unsaturated ester, it can react with nucleophiles like hydrazine in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com The general mechanism for pyrazole formation from related precursors involves the reaction of β-ketonitriles with hydrazine. rsc.org For instance, a one-pot synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole has been achieved starting from an ethyl ester and acetonitrile, followed by reaction with hydrazine hydrate. rsc.org

Although direct synthesis from this compound is less common, related structures are pivotal in creating substituted pyrazoles. For example, various pyrazole derivatives have been synthesized through tandem reactions of enaminones with aryl sulfonyl hydrazines. nih.gov The formation of pyrazolo[3,4-d]pyrimidine derivatives has been accomplished using (E)-ethyl 2-cyano-3-ethoxyacrylate as a starting material, which then undergoes cyclocondensation. tandfonline.com

Fused Ring Systems and Polycyclic Structures

The versatility of the acrylate (B77674) scaffold extends to the formation of more complex fused and polycyclic heterocyclic systems. These reactions often proceed through multicomponent reactions where the initial acrylate-derived product undergoes further intramolecular cyclization.

A notable example is the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with significant biological activity. Research has demonstrated the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles via a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, an aldehyde, and malononitrile. nih.govdundee.ac.ukresearchgate.net While this does not use this compound directly as the starting material, it highlights the utility of the 4-chlorophenyl moiety in building these fused systems which have shown potential as kinase inhibitors for treating diseases like glioma. nih.govdundee.ac.uk

Furthermore, cycloaddition reactions are a powerful tool for constructing cyclic molecules. libretexts.orgyoutube.com The acrylate double bond in this compound can potentially participate in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings, a common strategy in heterocyclic synthesis. youtube.com

Building Block for Complex Organic Scaffolds

The reactivity of this compound allows it to serve as a foundational element for constructing larger, more intricate organic molecules, including intermediates for natural products and precursors for advanced materials.

Natural Product Synthesis Intermediates

The Michael addition reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds, and α,β-unsaturated esters like this compound are classic Michael acceptors. wikipedia.orgchem-station.comorganic-chemistry.org This reaction allows for the addition of a wide range of nucleophiles (Michael donors) to the β-carbon of the acrylate, extending the carbon skeleton and introducing new functionalities. This is a key strategy in the synthesis of complex molecules, including intermediates for natural products. While specific, documented instances of this compound in the total synthesis of a natural product are not prominent in the literature, its role as a versatile Michael acceptor makes it a potential candidate for such synthetic endeavors.

Development of Advanced Materials Precursors

Acrylate monomers are fundamental to polymer chemistry. The related compound, 4-chlorophenyl acrylate, is noted for being a chemically stable liquid acrylic monomer that possesses a higher refractive index (n ≈ 1.55) than many other acrylate esters. specialchem.com This property is significant for applications in optical materials. By extension, this compound could be explored as a monomer or co-monomer in polymerization reactions to create specialty polymers. The presence of the chlorophenyl group can impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, and flame retardancy, making it a precursor for advanced materials in optics and electronics.

Role in the Generation of Advanced Pharmaceutical Intermediates

The synthesis of complex molecules for pharmaceutical applications often requires versatile and reactive starting materials. This compound and its close derivatives serve as important intermediates in the creation of novel compounds with potential therapeutic value. q100lifesciences.comshreemlifesciences.com

A key derivative, ethyl 3-bromo-2-(4-chlorophenyl)acrylate, is used to synthesize a variety of substituted acrylates. For example, it reacts with different phenol (B47542) derivatives to produce ether-containing compounds. nih.gov Research has shown the synthesis of compounds like ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate from the reaction of ethyl 3-bromo-2-(4-chlorophenyl)acrylate with 2,4-difluorophenol. nih.gov These resulting molecules are investigated for their structural properties and potential biological activities, positioning them as advanced intermediates in pharmaceutical research. The synthesis of such derivatives is often a critical step toward developing new therapeutic agents.

The table below summarizes examples of pharmaceutical intermediates derived from related chlorophenyl acrylates.

| Starting Material | Reagent | Product | Application Area | Reference |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aldehyde, Malononitrile | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anti-glioma, Kinase Inhibition | nih.gov, dundee.ac.uk |

| Ethyl 3-bromo-2-(4-chlorophenyl)acrylate | 2,4-difluorophenol | Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate | Pharmaceutical Intermediate | nih.gov |

Polymerization Monomer Potential and Copolymerization Studies

The acrylate functional group in this compound imparts the potential for this compound to act as a monomer in polymerization reactions. Acrylates are well-known for their ability to undergo free-radical polymerization to form a wide range of polymers with diverse properties. researchgate.netrsc.org The presence of the 4-chlorophenyl substituent is expected to influence the polymerization behavior and the properties of the resulting polymer, such as its refractive index, thermal stability, and mechanical strength.

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the general principles of acrylate polymerization suggest that it could be polymerized using standard free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. ripublication.com The polymerization of related acrylate monomers has been widely studied and provides a basis for understanding the potential of this specific monomer. chemrxiv.orgsapub.org

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful tool to tailor the properties of the resulting polymer. This compound could potentially be copolymerized with various other vinyl monomers, such as styrene (B11656), methyl methacrylate, or other acrylates, to create copolymers with specific desired characteristics. researchgate.netfrontiersin.org For instance, copolymerization of ethyl acrylate with N-p-chlorophenyl maleimide (B117702) has been reported, demonstrating the feasibility of incorporating chlorinated phenyl groups into polymer chains. researchgate.net

The reactivity ratios of monomers in a copolymerization reaction are crucial parameters that describe the tendency of a growing polymer chain to add a monomer of the same or different type. nih.govnih.gov These ratios, typically denoted as r1 and r2, determine the composition and sequence distribution of the monomers in the copolymer chain. For example, in the copolymerization of styrene and 2-ethylhexyl acrylate, the reactivity ratios were determined to be r1(styrene) = 1.24 and r2(EHA) = 0.71 using the Finemann-Ross method. frontiersin.org To date, specific reactivity ratios for the copolymerization of this compound with other monomers have not been reported in the literature.

Table 1: General Reactivity Ratios for Free-Radical Copolymerization of Selected Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type Tendency |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Random |

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Random |

| N-p-chlorophenyl maleimide | Ethyl Acrylate | 1.106 | 0.352 | Random |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.84 | 0.78 | Random |

This table presents general data for related monomers to illustrate the concept of reactivity ratios and is not specific to this compound.

Strategic Utility for Diversification and Chemical Library Synthesis

The structural features of this compound make it a highly attractive scaffold for the synthesis of diverse chemical libraries. Chemical libraries are large collections of distinct but structurally related compounds that are synthesized and screened in drug discovery and materials science to identify new lead compounds with desired biological or physical properties. nih.gov

The versatility of this compound lies in the multiple reactive handles it possesses. The double bond of the acrylate moiety can be functionalized through various reactions, such as Michael additions, cycloadditions, and epoxidations. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with different alcohols. Furthermore, the aromatic chlorine atom can be substituted or used in cross-coupling reactions to introduce further diversity.

This potential for diversification allows for the systematic generation of a library of related compounds from a single starting material. For instance, derivatives such as Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate and Ethyl 2-(4-chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate have been synthesized, showcasing the ability to modify the molecule at the 3-position. nih.govnih.gov These types of modifications are central to the construction of combinatorial libraries. nih.gov

While a specific combinatorial library based solely on this compound has not been detailed in the literature, the principles of combinatorial chemistry strongly support its utility in this area. york.ac.uk A hypothetical library could be constructed by reacting this compound with a variety of nucleophiles via Michael addition, followed by modification of the ester group.

Table 2: Hypothetical Chemical Library Scaffold Based on a Functionalized Acrylate

| Scaffold | R1 Group (from Michael Addition) | R2 Group (from Ester Modification) |

| Amine 1 | Alcohol 1 | |

| Amine 2 | Alcohol 1 | |

| Thiol 1 | Alcohol 2 | |

| Thiol 2 | Alcohol 2 |

This table illustrates the concept of a combinatorial library where 'R1' and 'R2' represent diverse chemical groups that can be introduced to the core scaffold of a functionalized acrylate.

Future Research Directions and Unexplored Avenues for Ethyl 2 4 Chlorophenyl Acrylate

Development of Novel Green Synthetic Methodologies and Catalytic Systems

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of sustainable, efficient, and environmentally benign processes. rsc.orgchemistryviews.org For Ethyl 2-(4-chlorophenyl)acrylate, a significant area of future research lies in the development of novel green synthetic methodologies and catalytic systems.

One promising avenue is the exploration of bio-based feedstocks for the synthesis of the acrylate (B77674) backbone. rsc.orgresearchgate.net Research could focus on utilizing renewable resources like glycerol (B35011) or lactic acid, which can be transformed into acrylic acid, a key precursor. rsc.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, would also be a significant advancement, minimizing waste and improving efficiency. chemistryviews.org

The use of organocatalysis presents another exciting research direction. Organocatalysts, which are small organic molecules, can offer a more sustainable alternative to traditional metal-based catalysts. acs.orgacs.org Research into identifying effective organocatalysts for the synthesis of this compound could lead to milder reaction conditions and reduced environmental impact. The thiol-Michael addition, a click chemistry reaction, is another area ripe for exploration, offering high yields and selectivity under benign conditions. upc.eduresearchgate.net

| Potential Green Synthesis Strategies | Description | Potential Catalysts |

| Bio-based Feedstock Utilization | Employing renewable resources such as glycerol or lactic acid to produce the acrylic acid precursor. rsc.orgrsc.org | Enzyme-based catalysts, acid catalysts. |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor to reduce waste and improve efficiency. chemistryviews.org | Simple salt-based catalysts. chemistryviews.org |

| Organocatalysis | Utilizing small organic molecules as catalysts to promote the reaction under milder conditions. acs.orgacs.org | Chiral amines, ureidoaminal bifunctional catalysts. acs.org |

| Thiol-Michael Addition | A high-yield, selective "click" reaction that can proceed under environmentally friendly conditions. upc.eduresearchgate.net | N-heterocyclic carbenes (NHCs), tertiary amines, strong bases (e.g., DBU). upc.eduresearchgate.netrsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The development of a comprehensive database of reactions and properties related to this compound and similar compounds will be crucial for the successful implementation of AI and ML. This data can be used to train robust models capable of accelerating the discovery and development of new materials and applications.

| AI/ML Application Area | Potential Impact on Research | Example ML Models |

| Reaction Outcome Prediction | Forecast polymer properties like monomer conversion and molar mass distribution, reducing experimental workload. nih.govacs.org | Random Forest, Kernel Density Regression. nih.govacs.org |

| Process Optimization | Determine optimal reaction conditions (e.g., temperature, catalyst concentration) to achieve desired product characteristics. researchgate.net | Genetic algorithm-based multiobjective optimization. researchgate.net |

| New Material Discovery | Guide the synthesis of novel polymers with specific, targeted properties by exploring vast chemical spaces. nih.gov | Active Learning (AL) algorithms. nih.gov |

Exploration of New Biological Targets and Pathways in vitro for Mechanistic Elucidation

Recent studies have highlighted the potential of acrylate derivatives as antiproliferative agents. rsc.orgnih.govnih.govresearchgate.net A significant future research direction for this compound is the systematic in vitro screening against a diverse panel of cancer cell lines to identify novel biological targets and elucidate its mechanism of action.

Research efforts could focus on investigating the compound's effect on key cellular processes such as cell cycle progression and apoptosis. rsc.orgnih.gov For instance, studies on related compounds have shown that they can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. rsc.orgnih.gov A particularly interesting avenue would be to explore the inhibition of tubulin polymerization, a mechanism of action for several successful anticancer drugs. rsc.orgnih.gov

Detailed mechanistic studies, including gene and protein expression analysis, would be essential to understand the specific molecular pathways affected by this compound. This knowledge would be invaluable for the rational design of more potent and selective analogues.

| Potential Biological Target/Pathway | Experimental Approach | Cell Lines for Screening |

| Tubulin Polymerization | In vitro tubulin polymerization assays. rsc.orgnih.gov | Breast cancer (e.g., MCF-7, MDA-MB-231). rsc.orgnih.gov |

| Cell Cycle Regulation | Flow cytometry analysis to determine cell cycle distribution. rsc.orgnih.gov | Various human cancer cell lines. |

| Apoptosis Induction | Annexin V/propidium iodide staining and analysis of apoptosis-related proteins (e.g., p53, Bax, Bcl-2). rsc.org | Various human cancer cell lines. |

Application in Supramolecular Chemistry and Advanced Materials Science (Academic Focus)

The unique chemical structure of this compound makes it a promising candidate for applications in supramolecular chemistry and advanced materials science. researchgate.netnih.gov Its acrylate group can participate in polymerization reactions, while the chlorophenyl group can engage in non-covalent interactions, such as pi-pi stacking and halogen bonding, which are fundamental to the construction of supramolecular assemblies.

Future research could explore the use of this compound as a monomer for the synthesis of functional polymers with tailored properties. researchgate.netgantrade.com For example, it could be copolymerized with other monomers to create materials with specific thermal, mechanical, or optical properties. gantrade.com The development of dual-curing systems, where two distinct polymerization reactions can be triggered sequentially, offers another exciting possibility for creating complex and highly functional materials. upc.edumdpi.com

Furthermore, the ability of this compound to form organized structures through self-assembly could be harnessed to create novel supramolecular materials, such as liquid crystals or gels, with potential applications in sensing, catalysis, and drug delivery.

| Area of Application | Research Focus | Potential Properties/Functionalities |

| Functional Polymers | Synthesis of homopolymers and copolymers of this compound. researchgate.netgantrade.com | Tunable thermal and mechanical properties, specific optical characteristics. |

| Dual-Curing Systems | Combining this compound with other reactive monomers in sequential curing processes. upc.edumdpi.com | Materials with distinct properties at different stages, process flexibility. mdpi.com |

| Supramolecular Assemblies | Investigating the self-assembly behavior of this compound and its derivatives. | Formation of liquid crystals, gels, and other ordered structures. |

| Hybrid Materials | Covalent functionalization of materials like graphene with polymers derived from this compound. nih.govacs.org | Enhanced biocompatibility, sensing capabilities. nih.govacs.org |

Synthesis of Chiral Derivatives and Enantioselective Transformations